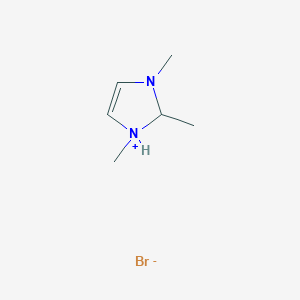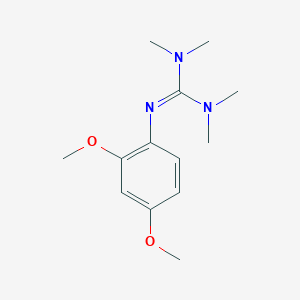
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a bromide ion, making it a quaternary ammonium salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be achieved through several methods. One common approach involves the alkylation of imidazole with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction typically proceeds in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis .
Analyse Chemischer Reaktionen
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride, hydroxide, or acetate, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for quaternary ammonium salts.
Complex Formation: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., sodium acetate), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The positively charged imidazolium ion can interact with negatively charged sites on enzymes or other biomolecules, affecting their function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazolium chloride: Similar structure but with two methyl groups and a chloride ion.
1,2-Dimethylimidazole: Lacks the quaternary ammonium structure, making it less reactive in certain applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains bulkier substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific methylation pattern and the presence of a bromide ion, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
121091-32-5 |
|---|---|
Molekularformel |
C6H13BrN2 |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-6-7(2)4-5-8(6)3;/h4-6H,1-3H3;1H |
InChI-Schlüssel |
NVYVNNOXVHTKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[NH+](C=CN1C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)




